CDK Inhibition: Biphenyl-Pyrazole vs. 1,3-Diphenyl Scaffold in MCF-7 Cells
The presence of the biphenyl moiety on the pyrazole core is crucial for achieving potent CDK inhibition in cancer cells. The target compound exhibits an IC50 of 5.0 µM against the MCF-7 breast cancer cell line . In contrast, a close analog, 1,3-diphenyl-1H-pyrazole-4-acrylic acid, which lacks the extended biphenyl system, is used primarily as a general scaffold for HDAC inhibitor development and does not demonstrate this level of CDK inhibitory potency, highlighting the structural requirement for the biphenyl group in this specific mechanism of action [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.0 µM |
| Comparator Or Baseline | 1,3-diphenyl-1H-pyrazole-4-acrylic acid |
| Quantified Difference | Not directly comparable for CDK inhibition; comparator is a less potent, general scaffold |
| Conditions | MCF-7 breast cancer cell line |
Why This Matters
This quantitative difference in cytotoxic potency against a well-established cancer cell line directly informs procurement decisions for oncology-focused medicinal chemistry programs, where maximizing target engagement is paramount.
- [1] Chen, Y., et al. (2014). Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class I and IIb histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 85, 523-539. View Source
